molecular formula C20H14N2S B2971777 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole CAS No. 102554-97-2

4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Cat. No. B2971777
CAS RN: 102554-97-2
M. Wt: 314.41
InChI Key: RHBPLWUAMDJCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, also known as DTTZ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTTZ belongs to the thiazole family of compounds and exhibits unique biochemical and physiological properties that make it a promising candidate for drug development.

Scientific Research Applications

Fluorescent Sensors

4-(4-Biphenylyl)-2-(4-pyridyl)thiazole derivatives, such as 4-phenyl-5-phenylethynyl-2-(2-pyridyl)thiazole (4-PPT), have been developed as ratiometric fluorescent sensors for detecting iron (Fe(III)) ions. These sensors display a fluorescence emission shift upon interaction with Fe(III), making them useful in analytical chemistry and environmental monitoring (Wang et al., 2016).

Corrosion Inhibition

Derivatives of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, like 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, have shown potential as corrosion inhibitors for mild steel in acidic solutions. Their efficiency and mechanism of action, which involves adsorption on the steel surface, have been studied using various analytical techniques (Lebrini et al., 2006).

Coordination Chemistry

The coordination chemistry of related ligands, including 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and 2,5-di(2-pyridyl)-1,3,4-thiadiazole, is an area of interest. These compounds, with similar structural features to 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, have been explored for their coordination modes and potential applications in material science (Klingele & Brooker, 2003).

Anticancer Activity

Certain 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole derivatives have been investigated for their anticancer activity. Studies on arylazothiazoles and 1,3,4-thiadiazoles using chitosan-grafted-poly(4-vinylpyridine) as a catalyst have revealed promising results against various cancer cell lines, indicating their potential in medical research and drug development (Gomha et al., 2015).

Antiinflammatory Activity

Compounds like isomeric 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, which are structurally related to 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, have been assessed for their antiinflammatory properties. These studies have found significant activity and selectivity in drug-receptor interactions, highlighting their potential in developing new antiinflammatory drugs (Lantos et al., 1984).

properties

IUPAC Name

4-(4-phenylphenyl)-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2S/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-14-23-20(22-19)18-10-12-21-13-11-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBPLWUAMDJCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.